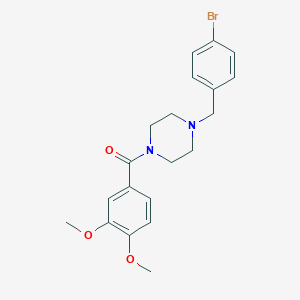METHANONE](/img/structure/B444898.png)
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a bromo-methoxy benzyl group and a fluoro-phenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 4-(3-bromo-4-methoxybenzyl) bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the acylation of the piperazinyl derivative with 3-fluorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring may play a role in binding to these targets, while the bromo and fluoro substituents could influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone: Similar structure but with a chloro substituent instead of a fluoro group.
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone: Similar structure but with a methyl substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H20BrFN2O2 |
|---|---|
Peso molecular |
407.3g/mol |
Nombre IUPAC |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-14(11-17(18)20)13-22-7-9-23(10-8-22)19(24)15-3-2-4-16(21)12-15/h2-6,11-12H,7-10,13H2,1H3 |
Clave InChI |
MHOUVTFTVVVQSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B444815.png)


![4-(3-Acetylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444818.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444819.png)
![(2,6-Difluorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B444821.png)
![2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL](/img/structure/B444822.png)


![1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444830.png)
![1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444831.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B444832.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B444833.png)

